4-Cyclopentene-1,3-dione

CAS No.: 930-60-9

Cat. No.: VC1590301

Molecular Formula: C5H4O2

Molecular Weight: 96.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 930-60-9 |

|---|---|

| Molecular Formula | C5H4O2 |

| Molecular Weight | 96.08 g/mol |

| IUPAC Name | cyclopent-4-ene-1,3-dione |

| Standard InChI | InChI=1S/C5H4O2/c6-4-1-2-5(7)3-4/h1-2H,3H2 |

| Standard InChI Key | MCFZBCCYOPSZLG-UHFFFAOYSA-N |

| SMILES | C1C(=O)C=CC1=O |

| Canonical SMILES | C1C(=O)C=CC1=O |

| Melting Point | 37.0 °C |

Introduction

Chemical Identity and Structural Characteristics

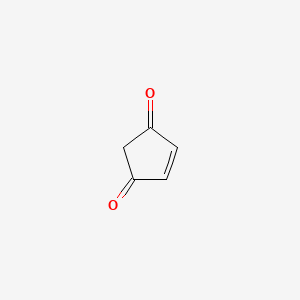

4-Cyclopentene-1,3-dione (CAS 930-60-9) is a cyclic diketone with the molecular formula C₅H₄O₂ and a molecular weight of 96.0841 g/mol . The compound exhibits a rigid, planar structure due to the presence of both a double bond and two carbonyl groups, which contribute to its unique reactivity patterns. The IUPAC Standard InChIKey for this compound is MCFZBCCYOPSZLG-UHFFFAOYSA-N .

The compound is also known by several synonyms:

-

2-Cyclopentene-1,4-dione

-

2-Cyclopenten-1,4-dione

-

4-Cyclopenten-1,3-dione

-

Cyclopent-2-en-1,4-dione

-

Cyclopent-2-ene-1,4-dione

The structure features a five-membered carbon ring with a double bond between carbon atoms and two ketone groups positioned at the 1 and 3 positions. This arrangement creates a conjugated system that influences its chemical behavior and reactivity.

Physical and Chemical Properties

4-Cyclopentene-1,3-dione exists as a solid at room temperature with specific physical properties that have been experimentally determined and documented. The comprehensive physical and chemical properties are presented in Table 1.

Table 1: Physical and Chemical Properties of 4-Cyclopentene-1,3-dione

The compound demonstrates significant electron affinity (1.14 ± 0.13 eV), as determined by the IMRE method by Paul and Kebarle in 1989 . The ionization energy has been measured using photoelectron (PE) spectroscopy, with values ranging from 9.6 to 10.25 eV depending on the specific measurement conditions .

Chemical Reactivity and Synthesis

Chemical Reactivity

4-Cyclopentene-1,3-dione exhibits reactivity patterns characteristic of α,β-unsaturated carbonyl compounds. The presence of two carbonyl groups in conjunction with the carbon-carbon double bond creates an extended conjugated system that can participate in various chemical transformations. Key reactivity features include:

-

Nucleophilic addition reactions at the carbonyl groups

-

Conjugate additions at the β-carbon position

-

Diels-Alder reactions as a dienophile

-

Reduction of the carbonyl groups and/or the carbon-carbon double bond

-

Enolization and subsequent alkylation or acylation reactions

The compound can undergo hydrogenation to form cyclopentane-1,3-diol, a reaction that proceeds via the intermediate 3-hydroxycyclopentanone. This transformation has been studied in detail, revealing a two-step reduction process with potential for competitive dehydration pathways .

Synthesis Methods

The synthesis of 4-Cyclopentene-1,3-dione can be accomplished through various routes. One documented purification procedure involves dissolution in isopropanol, filtration to remove impurities, and subsequent crystallization from tetrahydrofuran (THF) . The process yields a product with >99% purity, as determined by ¹H-NMR spectroscopy.

Spectroscopic data for the purified compound includes:

-

¹H-NMR (300 MHz, DMSO-d₆): δ = 12.18 (br, 1H, OH), 5.07 (s, 1H, CH), 2.36 (s, 4H, CH₂) ppm

-

¹³C-NMR (75 MHz, DMSO-d₆): δ = 197.78, 105.02, 31.36 ppm

-

FTIR: 2365, 1869, 1558, 1420, 1395, 1346, 1306, 1236, 1234, 1171, 999, 905, 843, 633 cm⁻¹

Applications in Scientific Research

Organic Synthesis

4-Cyclopentene-1,3-dione serves as a valuable building block in organic synthesis, contributing to the creation of more complex molecules with potential applications in various fields. Its applications in synthetic chemistry include:

-

Synthesis of 2-methoxymethylene-4-cyclopentene-1,3-dione and chrysotrione B (a 2-acylcyclopentene-1,3-dione derivative)

-

Preparation of various substituted cyclopentenediones with specific functional properties

-

Participation in copolymerization reactions with compounds such as acrylonitrile and methyl methacrylate

-

Utilization in Diels-Alder reactions as a dienophile component, enabling the construction of polycyclic structures

Research published in Tetrahedron has demonstrated the utility of 4-cyclopentene-1,3-dione and its derivatives in the synthesis of complex natural products, including the core structure of madreporanone .

Biochemical Research

In biochemical investigations, 4-Cyclopentene-1,3-dione has been employed to study various biological systems and processes:

-

Investigation of the influence of sulfhydryl group-specific reagents on the activity of bovine heart phospholipid exchange protein

-

Studies on the effects of cyclopentenone prostaglandins and related compounds on insulin-like growth factor-I and Waf1 gene expression

-

Design of antiangiogenic hypoxic cell radiosensitizers containing the 2-aminomethylene-4-cyclopentene-1,3-dione moiety

Physical Chemistry Applications

In the realm of physical chemistry, 4-Cyclopentene-1,3-dione has been studied for its electronic structure and spectroscopic properties:

-

Gas phase ion energetics data, including electron affinity and ionization energy determinations

-

Cavity ringdown spectrum analysis of the T₁(n,π*) ← S₀ transition near 487 nm, revealing a very weak band system with an extinction coefficient of approximately 0.05 dm³ mol⁻¹ cm⁻¹

-

Investigations into the electronic structure using photoelectron spectroscopy

Biological Activity and Applications

Antifungal Properties

One of the most significant biological activities attributed to 4-Cyclopentene-1,3-dione is its antifungal properties. The compound has been identified as a potent inhibitor of chitin synthesis in fungi, making it effective against human-pathogenic species such as Candida, with an inhibitory concentration (IC₅₀) ranging from 1 to 2 μM .

Antimicrobial Activity

Cyclopent-4-ene-1,3-diones (CPDs), the class of compounds to which 4-Cyclopentene-1,3-dione belongs, have been reported as promising antimicrobial agents. Research published in the Journal of Bioorganic and Medicinal Chemistry has investigated dimeric cyanobacterial cyclopent-4-ene-1,3-dione as a selective inhibitor of Gram-positive bacteria growth .

Derivatives and Related Compounds

Numerous derivatives of 4-Cyclopentene-1,3-dione have been synthesized and studied, each with distinct properties and potential applications. Some notable examples include:

2,2-Dimethyl-4-cyclopentene-1,3-dione

This compound (CAS 26154-22-3) features two methyl groups at the 2-position of the cyclopentene ring. It has a molecular formula of C₇H₈O₂ and a molecular weight of 124.14 g/mol. Its synthesis has been reported in Tetrahedron Letters .

2,4-Diphenyl-4-cyclopentene-1,3-dione

With two phenyl substituents at positions 2 and 4, this derivative (CAS 619109) has a molecular formula of C₁₇H₁₂O₂ and a molecular weight of 248.27 g/mol. The addition of phenyl groups significantly alters its physical properties and reactivity compared to the parent compound .

2-(4-Chlorophenyl)-4-cyclopentene-1,3-dione

This derivative (CAS 209159-28-4) contains a 4-chlorophenyl substituent at position 2 of the cyclopentene ring. It has a molecular formula of C₁₁H₇ClO₂ and a molecular weight of 206.62 g/mol. The compound has been studied for its potential applications in medicinal chemistry and related fields.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable structural information about 4-Cyclopentene-1,3-dione:

-

¹H-NMR (300 MHz, DMSO-d₆):

-

¹³C-NMR (75 MHz, DMSO-d₆):

Infrared (IR) Spectroscopy

IR spectroscopy reveals characteristic absorption bands for functional groups present in 4-Cyclopentene-1,3-dione:

FTIR absorption bands (cm⁻¹): 2365, 1869, 1558, 1420, 1395, 1346, 1306, 1236, 1234, 1171, 999, 905, 843, 633

Photoelectron (PE) Spectroscopy

PE spectroscopy has been used to determine the ionization energy of 4-Cyclopentene-1,3-dione:

Current Research and Future Perspectives

Recent research has expanded our understanding of 4-Cyclopentene-1,3-dione and its potential applications:

-

Development of cyclopentane-1,3-diol (a reduced form of 4-Cyclopentene-1,3-dione) as a building block for polymers and fuels, demonstrating the compound's potential in sustainable chemistry applications

-

Study of the cavity ringdown spectrum of the T₁(n,π*) ← S₀ transition, contributing to fundamental knowledge of the compound's electronic structure and spectroscopic properties

-

Exploration of cyclopentenedione derivatives as selective inhibitors of Gram-positive bacteria growth, pointing toward potential applications in antibacterial therapy

-

Investigation of facial selectivity in Diels-Alder reactions of 2,2-disubstituted cyclopent-4-ene-1,3-dione derivatives, enhancing our understanding of the stereochemical aspects of reactions involving these compounds

Future research directions may include:

-

Further exploration of the compound's antimicrobial and antifungal properties, with potential development of novel therapeutic agents

-

Investigation of new synthetic methodologies utilizing 4-Cyclopentene-1,3-dione as a building block

-

Development of sustainable applications in polymer science and materials chemistry

-

Detailed mechanistic studies of the compound's reactions to enhance synthetic utility

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume